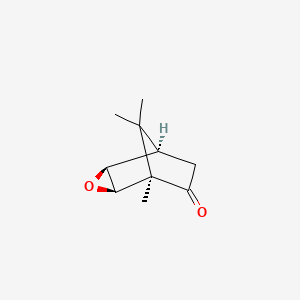

5,6-Epoxycamphor

Description

5,6-Epoxycamphor is a bicyclic monoterpene derivative formed via the epoxidation of camphor analogues, specifically at the C5 and C6 positions. This compound is structurally characterized by a three-membered epoxide ring fused to the camphor skeleton, which significantly alters its electronic and steric properties compared to unmodified camphor. It is synthesized enzymatically through cytochrome P450-CAM-mediated oxygenation of 5-methylenylcamphor, yielding an exo-epoxide product . The epoxide functional group renders 5,6-Epoxycamphor reactive in ring-opening reactions, making it valuable in synthetic organic chemistry and biochemical studies. Its interactions with enzymes like P450-CAM provide insights into substrate selectivity and catalytic mechanisms.

Properties

CAS No. |

81560-75-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,2S,4R,5R)-5,8,8-trimethyl-3-oxatricyclo[3.2.1.02,4]octan-6-one |

InChI |

InChI=1S/C10H14O2/c1-9(2)5-4-6(11)10(9,3)8-7(5)12-8/h5,7-8H,4H2,1-3H3/t5-,7-,8-,10-/m0/s1 |

InChI Key |

VDNOFKUMNFEUSJ-BNJNZJEJSA-N |

SMILES |

CC1(C2CC(=O)C1(C3C2O3)C)C |

Isomeric SMILES |

C[C@]12[C@@H]3[C@@H](O3)[C@@H](C1(C)C)CC2=O |

Canonical SMILES |

CC1(C2CC(=O)C1(C3C2O3)C)C |

Synonyms |

5,6-epoxycamphor exo-5,6-epoxycampho |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Difluorocamphor

- Structural Differences : Features two fluorine atoms at C5, replacing the methylenyl group in 5,6-Epoxycamphor. This substitution introduces strong electron-withdrawing effects.

- Reactivity : Unlike 5,6-Epoxycamphor, 5,5-difluorocamphor undergoes hydroxylation at C9 to form 9-hydroxymethylcamphor rather than epoxidation. This divergence highlights how fluorination redirects enzymatic activity toward alternative reaction pathways .

- Analytical Data : The hydroxylated product lacks characteristic NMR peaks (e.g., M1228 and M1231) associated with 3-hydroxy- or hydroxymethyl-substituted camphors, confirming its unique regioselectivity .

5-Methylenylcamphor

- Structural Differences : Contains an exocyclic double bond at C5-C6, which is the precursor site for epoxidation in 5,6-Epoxycamphor.

- Reactivity : The methylenyl group facilitates epoxidation by cytochrome P450-CAM, producing 5,6-Epoxycamphor as the exo-epoxide product. This contrasts with the hydroxylation pathway observed in fluorinated analogues .

- Binding Affinity : Substrate binding constants (Kd) for methylenylcamphor enantiomers (1R and 1S) differ slightly, suggesting stereochemical influences on enzyme-substrate interactions .

Comparative Data Table

| Parameter | 5,6-Epoxycamphor | 5,5-Difluorocamphor | 5-Methylenylcamphor |

|---|---|---|---|

| Substituents | Epoxide at C5-C6 | Two fluorine atoms at C5 | Exocyclic double bond at C5-C6 |

| Reaction Type | Epoxidation | Hydroxylation at C9 | Epoxidation precursor |

| Primary Product | Exo-epoxide (15) | 9-Hydroxymethylcamphor (13) | Exo-epoxide (15) |

| Key NMR Features | Epoxide ring signals | Absence of M1228/M1231 | Olefinic proton signals |

| Enzyme Binding (Kd) | Not explicitly reported | Reported for enantiomers | Reported for enantiomers |

| Stoichiometry | O₂-dependent epoxidation | O₂-dependent hydroxylation | O₂-dependent epoxidation |

Data synthesized from cytochrome P450-CAM studies .

Research Findings and Implications

Substituent-Directed Reactivity : Fluorine atoms at C5 in 5,5-difluorocamphor suppress epoxidation, favoring hydroxylation at distal sites (C9). In contrast, the methylenyl group in 5-methylenylcamphor promotes epoxidation at C5-C6, underscoring the role of electronic effects in enzymatic catalysis .

Stereochemical Sensitivity : Enantiomers of methylenylcamphor exhibit distinct binding constants, suggesting that chiral centers influence substrate orientation in P450-CAM’s active site .

Analytical Challenges : Proposed structures like 6-hydroxy-5,5-difluorocamphor lack definitive NMR confirmation, emphasizing the need for advanced spectroscopic validation in studying hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.